Benzene, 3-methyl-1,2,4,5-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 3-methyl-1,2,4,5-tetranitro-: is a chemical compound characterized by the presence of a benzene ring substituted with a methyl group and four nitro groups at positions 1, 2, 4, and 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 3-methyl-1,2,4,5-tetranitro- typically involves the nitration of 3-methylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 3-methyl-1,2,4,5-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 3-methyl-1,2,4,5-tetranitro- is used as a precursor in the synthesis of other complex organic molecules. Its high nitrogen content makes it valuable in the study of energetic materials and explosives .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Wirkmechanismus
The mechanism of action of Benzene, 3-methyl-1,2,4,5-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can further interact with other molecules, leading to a cascade of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,2,4,5-tetrachloro-
- Benzene, 1,2,4,5-tetramethoxy-5-(2-propenyl)-
Uniqueness: Benzene, 3-methyl-1,2,4,5-tetranitro- is unique due to its specific substitution pattern and high nitrogen content. This makes it particularly valuable in the study of energetic materials and as a precursor for the synthesis of complex organic molecules. Its reactivity and stability under various conditions also set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102367-91-9 |
---|---|
Molekularformel |
C7H4N4O8 |
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
3-methyl-1,2,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h2H,1H3 |
InChI-Schlüssel |
RUGDOHNGYQZSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.